molecular formula C13H8O2 B13692981 Naphtho[1,2-b]furan-3-carbaldehyde

Naphtho[1,2-b]furan-3-carbaldehyde

Cat. No.: B13692981
M. Wt: 196.20 g/mol
InChI Key: FXPDHBMJNJWWBY-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-3-carbaldehyde is an organic compound belonging to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[1,2-b]furan-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of aryl allyl ethers using an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy . This method provides high atomic utilization and efficient synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]furan-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Naphtho[1,2-b]furan-3-carboxylic acid.

    Reduction: Naphtho[1,2-b]furan-3-methanol.

    Substitution: Various substituted naphthofuran derivatives depending on the reagents used.

Scientific Research Applications

Naphtho[1,2-b]furan-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[1,2-b]furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-b]furan-3-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

benzo[g][1]benzofuran-3-carbaldehyde

InChI

InChI=1S/C13H8O2/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H

InChI Key

FXPDHBMJNJWWBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C3C=O

Origin of Product

United States

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